![molecular formula C14H22N4O B2483515 (1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone CAS No. 1950768-40-7](/img/structure/B2483515.png)
(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
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Description
Synthesis Analysis
The synthesis of related pyrazole and piperidine derivatives often involves multi-step chemical processes. For instance, Fussell et al. (2012) reported a robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, highlighting the complexity and precision required in synthesizing such compounds (Fussell, Luan, Peach, & Scotney, 2012). Another example includes the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, showcasing an efficient method for generating complex structures (Shestopalov, Emeliyanova, Shestopalov, Rodinovskaya, Niazimbetova, & Evans, 2002).
Molecular Structure Analysis
The molecular interaction and conformational analysis of similar compounds have been extensively studied. For example, Shim et al. (2002) performed a detailed molecular interaction analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, revealing insights into the compound's binding and activity profiles (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Chemical Reactions and Properties
The reactivity and chemical properties of pyrazole and piperidine derivatives often involve their interaction with various receptors and the formation of complex structures. For instance, compounds synthesized from pyrazolo[1,5-a]pyridines showed potential as dopamine D4 receptor ligands, demonstrating the chemical reactivity and potential applications of these molecules (Li Gu-ca, 2014).
Scientific Research Applications
Chemical Inhibitors and Drug Metabolism
Cytochrome P450 enzymes play a crucial role in the metabolism of a wide range of drugs. The selectivity of chemical inhibitors for specific P450 isoforms is vital for understanding drug-drug interactions and metabolism. Compounds similar to "(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone" could potentially serve as selective inhibitors or substrates in studying the metabolism pathways of various drugs, enhancing the prediction of drug interactions and effects on drug clearance (Khojasteh et al., 2011).
Dipeptidyl Peptidase IV Inhibitors
The serine exopeptidase DPP IV plays a significant role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP IV are used in the management of type 2 diabetes mellitus. The pyrrolidine and piperidine scaffolds, similar to the one found in "(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone," are common in DPP IV inhibitors, indicating potential applications in the development of new antidiabetic drugs (Mendieta et al., 2011).
Natural Product Derivatives for Leishmaniasis Treatment
Compounds derived from natural products, such as those from the Piper genus, show promising leishmanicidal activity. The structural diversity and biological activity of Piper spp. derivatives underscore the potential of structurally related compounds in developing treatments for leishmaniasis and other parasitic infections (Peixoto et al., 2021).
Drug Discovery and Scaffold Versatility
The pyrrolidine ring, a key structural feature in "(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone," is widely used in medicinal chemistry due to its contribution to the stereochemistry of molecules, efficient exploration of pharmacophore space, and increased three-dimensional coverage. This review highlights the versatility of pyrrolidine scaffolds in drug discovery, suggesting potential applications of the compound in designing new biologically active compounds (Petri et al., 2021).
properties
IUPAC Name |
(1-methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-17-10-12(14(19)18-7-2-3-8-18)13(16-17)11-5-4-6-15-9-11/h10-11,15H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKCQAFDWGLTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCNC2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-3-piperidin-3-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
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